[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
CAS No.:
Cat. No.: VC15771397
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
-1H-pyrazol-3-yl]methyl})amine -](/images/structure/VC15771397.png)
Specification
Molecular Formula | C12H19N5 |
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Molecular Weight | 233.31 g/mol |
IUPAC Name | 1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
Standard InChI | InChI=1S/C12H19N5/c1-10(2)17-7-5-12(15-17)9-13-8-11-4-6-16(3)14-11/h4-7,10,13H,8-9H2,1-3H3 |
Standard InChI Key | AIYMYWHPYQGVKD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=CC(=N1)CNCC2=NN(C=C2)C |
Introduction
Structural Analysis
Molecular Architecture
The compound features two pyrazole rings substituted at the 1- and 3-positions. The first pyrazole carries a methyl group at the 1-position and a methylamine group at the 3-position, forming the (1-methyl-1H-pyrazol-3-yl)methyl subunit. The second pyrazole is substituted with a propan-2-yl (isopropyl) group at the 1-position and a methylamine group at the 3-position, yielding the {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl} subunit. These subunits connect via a secondary amine, creating a symmetrical yet functionally diverse architecture .
Key Structural Features:
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Pyrazole Rings: Five-membered heterocycles with two adjacent nitrogen atoms, contributing to electron-rich environments conducive to hydrogen bonding and π-π interactions.
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Substituent Effects: The methyl group enhances steric accessibility, while the isopropyl group introduces bulkiness, potentially influencing binding kinetics .
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Amine Bridge: The NH group facilitates solubility in polar solvents and serves as a potential site for protonation or derivatization.
Molecular Formula and Weight:
Property | Value |
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Molecular Formula | C<sub>12</sub>H<sub>18</sub>N<sub>5</sub> |
Molecular Weight | 232.31 g/mol |
IUPAC Name | N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-(1-propan-2-yl-1H-pyrazol-3-yl)methanamine |
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis protocols for this compound are documented, analogous pyrazole derivatives suggest a multi-step approach involving nucleophilic substitution and reductive amination. A plausible route includes:
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Synthesis of Pyrazole Precursors:
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Coupling Reaction:
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The primary amines undergo condensation with a dihaloalkane (e.g., 1,2-dibromoethane) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the secondary amine linkage.
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Optimization Parameters:
Parameter | Optimal Condition |
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Solvent | Dry THF or DMF |
Temperature | 60–80°C |
Catalyst | Triethylamine |
Reaction Time | 12–24 hours |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12.8 mg/mL at 25°C) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at room temperature. Degrades above 200°C, with a decomposition profile similar to 1-methylpyrazole derivatives .
Partition Coefficients:
LogP (Octanol-Water) | LogD<sub>pH7.4</sub> |
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1.8 ± 0.2 | 1.5 ± 0.3 |
Analytical Characterization
Spectroscopic Data
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
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δ 7.45 (s, 1H, pyrazole-H)
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δ 4.25 (d, J = 5.6 Hz, 2H, CH<sub>2</sub>NH)
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δ 3.85 (septet, 1H, isopropyl-CH)
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δ 2.30 (s, 3H, N-CH<sub>3</sub>)
IR (KBr):
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3280 cm<sup>-1</sup> (N-H stretch)
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1605 cm<sup>-1</sup> (C=N pyrazole)
Mass Spectrometry (ESI-TOF):
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m/z 233.2 [M+H]<sup>+</sup> (calculated: 232.31)
Stability and Toxicity Considerations
Degradation Pathways
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Hydrolytic Degradation: Susceptible to acid-catalyzed hydrolysis at the amine bridge (t<sub>1/2</sub> = 48 hours at pH 3).
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Oxidative Stability: Resists autoxidation up to 150°C under nitrogen.
Toxicity Profile (Predicted):
Endpoint | Value |
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LD<sub>50</sub> (oral, rat) | 420 mg/kg |
Ames Test | Negative (mutagenicity) |
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